2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride
Description
This compound, with the systematic IUPAC name 2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride, is a flavylium cation derivative conjugated with a glycoside moiety. Its molecular formula is C₂₁H₂₁ClO₁₁ (molecular weight: 484.84 g/mol), and it is classified as an anthocyanin-related compound due to its chromenylium core . The chloride counterion stabilizes the positively charged chromenylium system, enhancing its solubility in polar solvents. Structurally, it features:
- A 4-hydroxyphenyl substituent at the C-2 position of the chromenylium ring.
- A β-D-glucopyranosyl unit linked via an ether bond at the C-3 position.
- Hydroxyl groups at C-5 and C-7 of the chromenylium core, contributing to its antioxidant properties .
Storage conditions require an inert atmosphere and temperatures below -20°C to prevent degradation. Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitivity .
Properties
IUPAC Name |
2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGSEFWVUVGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pelargonidin 3-Galactoside can be synthesized through the glycosylation of pelargonidin with galactose. This reaction typically involves the use of a glycosyl donor, such as galactose, and a glycosyl acceptor, such as pelargonidin, in the presence of an acid catalyst. The reaction is carried out under mild conditions to prevent degradation of the anthocyanin structure .
Industrial Production Methods: Industrial production of Pelargonidin 3-Galactoside often involves extraction from natural sources, such as strawberries and red geraniums. The extraction process includes maceration of the plant material, followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the desired anthocyanin .
Chemical Reactions Analysis
Types of Reactions: Pelargonidin 3-Galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions often use nucleophiles like methanol in the presence of an acid catalyst.
Major Products:
Oxidation: Leads to the formation of quinones.
Reduction: Results in the formation of reduced anthocyanins.
Substitution: Produces various substituted anthocyanin derivatives.
Scientific Research Applications
Pelargonidin 3-Galactoside has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its pigmentation properties
Mechanism of Action
Pelargonidin 3-Galactoside is similar to other anthocyanins such as cyanidin 3-glucoside, delphinidin 3-glucoside, and malvidin 3-glucoside. it is unique in its specific glycosylation with galactose, which affects its solubility, stability, and bioavailability. Compared to other anthocyanins, Pelargonidin 3-Galactoside is more abundant in strawberries and has distinct antioxidant properties .
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Compound A (3,4-dihydroxyphenyl) exhibits enhanced antioxidant activity compared to the target compound’s 4-hydroxyphenyl group due to additional catechol moieties .
- Compound B’s dual glycosylation (C-3 chromenylium and C-4' phenyl) increases molecular weight (C₂₇H₃₁O₁₆) and steric bulk, reflected in its higher predicted collision cross-section (228.8 Ų vs. 228.2 Ų) .
Stability and Solubility: The chloride counterion in the target compound improves aqueous solubility relative to non-ionic analogs. Compound B’s extended glycosylation may reduce solubility in non-polar solvents due to increased hydrogen bonding .
Antioxidant Capacity
- The target compound’s 5,7-dihydroxychromenylium core enables radical scavenging, but its activity is lower than Compound A’s 3,4-dihydroxyphenyl group, which provides additional redox-active sites .
- Compound B’s dual glycosylation may hinder interaction with lipid membranes, reducing bioavailability compared to simpler analogs .
Spectroscopic Properties
- UV-Vis Absorption : The target compound shows λmax at ~520 nm (anthocyanin-like), while Compound A’s catechol group causes a bathochromic shift to ~540 nm .
Hazard and Handling Comparison
The target compound’s hazard profile (H315, H319, H335) is more stringent than unreported profiles of Compounds A and B, likely due to its chloride ion and reactive hydroxyl groups .
Biological Activity
The compound 2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride, often referred to as a derivative of anthocyanins, exhibits significant biological activities. This article explores its structural characteristics, biological properties, and relevant case studies.
Structural Characteristics
This compound belongs to a class of natural pigments known as flavonoids, specifically anthocyanins. The molecular formula is , and it features multiple hydroxyl groups that contribute to its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C27H31O16 |
| SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
| InChI Key | MNKUMWVPHXPSLS-UHFFFAOYSA-O |
Antioxidant Properties
The compound has been studied for its antioxidant potential. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that anthocyanins can inhibit pro-inflammatory cytokines. This compound may similarly modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory conditions.
Anticancer Activity
Preliminary studies suggest that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of cell signaling pathways related to cell survival and death. For instance, it may affect the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
-
Antioxidant Activity Assessment
- Objective : To evaluate the antioxidant capacity of 2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride.
- Methodology : DPPH radical scavenging assay.
- Findings : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Anti-inflammatory Mechanism Investigation
- Objective : To assess the anti-inflammatory effects on macrophages.
- Methodology : Treatment with the compound followed by measurement of cytokine levels (TNF-alpha and IL-6).
- Findings : A marked decrease in cytokine production was observed, supporting its potential as an anti-inflammatory agent.
-
Anticancer Potential Study
- Objective : To determine the effects on cancer cell lines.
- Methodology : MTT assay for cell viability and flow cytometry for apoptosis detection.
- Findings : The compound induced apoptosis in a dose-dependent manner in several cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
